molecular formula C23H15ClN2O4 B2703752 7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634570-07-3

7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2703752
CAS No.: 634570-07-3
M. Wt: 418.83
InChI Key: LBCLWJDGHMSXFP-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a high-value chemical reagent designed for research and development applications in medicinal chemistry and pharmacology. This compound belongs to the chromeno[2,3-c]pyrrole family, a class of fused heterocycles recognized for their significant pharmacological potential. Scientific literature indicates that chromeno[2,3-c]pyrrole derivatives exhibit a broad spectrum of biological activities, serving as a versatile scaffold in the investigation of novel therapeutic agents . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly around the 1-, 2-, and 7- positions of the core structure, which are known to influence binding affinity and potency . The specific substitution pattern on this molecule—featuring a 3-methoxyphenyl group at the 1-position and a pyridin-2-yl group at the 2-position—suggests its utility in developing targeted bioactive molecules. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O4/c1-29-15-6-4-5-13(11-15)20-19-21(27)16-12-14(24)8-9-17(16)30-22(19)23(28)26(20)18-7-2-3-10-25-18/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLWJDGHMSXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by a chromeno[2,3-c]pyrrole core. The presence of chloro and methoxy substituents enhances its chemical reactivity and potential biological interactions. The molecular formula is C20H15ClN4O2C_{20}H_{15}ClN_{4}O_{2} .

1. Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activities. These effects are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation and survival.
  • Case Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

2. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its structure allows it to potentially inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In vitro studies have demonstrated that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages .

Synthesis Methods

The synthesis of this compound can be achieved through multicomponent reactions. A notable method involves using substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates in combination with aryl aldehydes and primary amines. This approach allows for high efficiency and yields often exceeding 70% under mild conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
5-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acidChloro and methoxy groups on a pyrrole ringAnti-inflammatory
4-Methyl-1-(3-methoxyphenyl)-1H-pyrroleMethyl and methoxy groups on a pyrrole ringAnticancer
6-Bromo-1-(4-fluorophenyl)-1H-pyrroleBromo and fluoro substituents on a pyrrole ringAntimicrobial

Mechanistic Studies

To further understand the biological activity of this compound, interaction studies are essential. Techniques such as surface plasmon resonance or molecular docking can elucidate its binding affinity to specific proteins or enzymes involved in disease pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Position 1 Substituent Position 2 Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR C=O, cm⁻¹) Reference
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-...dione (4{8–11–24}) 4-Hydroxyphenyl Phenethyl >295 72 1701, 1647
7-Chloro-1-(3-hydroxyphenyl)-2-(furan-2-ylmethyl)-...dione (4{9–5–21}) 3-Hydroxyphenyl Furan-2-ylmethyl 276–279 62 1694, 1659
7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinylpropyl)-...dione 2-Methoxyphenyl 3-Morpholinylpropyl Not reported Not reported Not reported
7-Chloro-1-(3-nitrophenyl)-2-(4-methylpyridin-2-yl)-...dione 3-Nitrophenyl 4-Methylpyridin-2-yl Not reported Not reported Not reported

Key Observations:

  • Substituent Position and Polarity :

    • The 4-hydroxyphenyl substituent in 4{8–11–24} contributes to a higher melting point (>295°C) compared to the 3-hydroxyphenyl analog (276–279°C), likely due to enhanced intermolecular hydrogen bonding in the para-substituted derivative .
    • The 3-methoxyphenyl group in the target compound may offer intermediate polarity compared to hydroxyl or nitro substituents, balancing solubility and crystallinity.
  • The furan-2-ylmethyl substituent (4{9–5–21}) reduces steric bulk but may decrease stability due to furan’s susceptibility to oxidation .

Spectral and Analytical Comparisons

  • IR Spectroscopy :
    • Carbonyl stretching frequencies (C=O) vary between 1647–1701 cm⁻¹, influenced by substituent electronic effects. Electron-withdrawing groups (e.g., nitro in ) may further increase C=O frequencies, though specific data are unavailable .
  • NMR Analysis: Aromatic proton environments differ markedly. For example, 4{8–11–24} shows a singlet at δ 9.53 ppm (phenolic -OH), absent in methoxy or nitro analogs . The pyridin-2-yl group in the target compound would likely exhibit distinct splitting patterns due to nitrogen’s anisotropic effects.

Q & A

Q. What collaborative frameworks exist for sharing synthetic methodologies or biological data?

  • Methodological Answer :
  • Databases : Use CAS Registry (for compound-specific data) and PubChem (for bioactivity profiles) to upload and retrieve structured datasets .
  • Open Science Initiatives : Contribute to platforms like Zenodo or institutional repositories with experimental workflows (e.g., hydrazine reaction conditions) .

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